molecular formula C20H15ClN4O4S B2670946 N-(3-chloro-4-methoxyphenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1396686-60-4

N-(3-chloro-4-methoxyphenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2670946
CAS No.: 1396686-60-4
M. Wt: 442.87
InChI Key: OMWQUBTUOKZQDN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C20H15ClN4O4S and its molecular weight is 442.87. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

A study by Vinayak et al. (2014) on the design, synthesis, characterization, and evaluation of anticancer properties of novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol highlights the potential anticancer applications of compounds with structural similarities to N-(3-chloro-4-methoxyphenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide. The study focused on the cytotoxicity of these compounds against various cancer cell lines, including PANC-1, HepG2, and MCF7, demonstrating significant anticancer activity. The compounds were characterized by LCMS, IR, 1H and 13C spectroscopies, and elemental analysis, and evaluated for in vitro anticancer activity. Among the synthesized compounds, one exhibited high cytotoxicity on PANC-1 and HepG2 cell lines, highlighting the potential of similar compounds for anticancer applications (Vinayak et al., 2014).

Herbicide Activity

The chloroacetamide class, which includes compounds structurally related to this compound, has been extensively used as pre-emergent or early post-emergent herbicides. These compounds are effective in controlling annual grasses and many broad-leaved weeds in various crops. The study by Weisshaar and Böger (1989) provides insights into the mechanism of action of chloroacetamide herbicides like alachlor and metazachlor, emphasizing their significance in agricultural practices (Weisshaar & Böger, 1989).

Insecticidal Activity

Research by Bakhite et al. (2014) on the synthesis and toxicity of pyridine derivatives against the cowpea aphid demonstrates the insecticidal potential of compounds structurally related to this compound. The study found that some pyridine derivatives possess moderate to strong aphidicidal activities, suggesting the utility of such compounds in pest control applications (Bakhite et al., 2014).

Pharmacological Evaluation

A study by Faheem (2018) on the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives for toxicity assessment, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions showcases the broad pharmacological applications of compounds similar to this compound. The research highlighted the binding and moderate inhibitory effects of compound a3 across various assays, indicating its potential in pharmacological contexts (Faheem, 2018).

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O4S/c1-28-15-6-5-13(9-14(15)21)22-17(26)11-25-10-12(4-7-18(25)27)20-23-19(24-29-20)16-3-2-8-30-16/h2-10H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWQUBTUOKZQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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